molecular formula C8H8BrNO2S B11781983 2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B11781983
M. Wt: 262.13 g/mol
InChI Key: ZWEISAWTUDEOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyridine core with a bromine substituent at the 2-position and a carboxylic acid group at the 3-position. The bromine atom introduces steric and electronic effects that influence reactivity and binding interactions, making this compound a valuable intermediate for synthesizing allosteric modulators or receptor-targeting agents .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEISAWTUDEOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene and Pyridine Precursors

A widely cited approach involves the cyclocondensation of 2-thiophene ethylamine with formaldehyde under acidic conditions. As detailed in a 2011 patent (CN102432626A), this method proceeds via imine formation followed by ring-closure using ethanol-hydrogen chloride. For instance, heating 2-thiophene ethylamine with formaldehyde at 50–55°C for 20–30 hours generates an imine intermediate, which undergoes cyclization in ethanolic HCl at 65–75°C to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. While this protocol targets a non-brominated analog, it establishes a template for adapting reaction conditions to accommodate bromine incorporation at the 2-position.

tert-Butoxycarbonyl (Boc)-Protected Intermediate Synthesis

Alternative routes leverage Boc-protected intermediates to enhance regioselectivity. A 2016 study describes the synthesis of ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate via tert-butyl 1-piperidinecarboxylate. Key steps include:

  • Vilsmeier-Haack reaction : Treatment of Boc-protected piperidine with POCl3 and DMF generates a chloroiminium intermediate.

  • Thiophene ring formation : Reaction with ethyl mercaptoacetate introduces the thiophene moiety, yielding a dicarboxylate intermediate.

  • Deprotection : Trifluoroacetic acid-mediated removal of the Boc group produces the tetrahydrothienopyridine core.

This method, while focused on a 2-carboxylate derivative, demonstrates the utility of protective groups in directing cyclization and functionalization.

Bromination Strategies at the 2-Position

Introducing bromine at the 2-position of the thienopyridine ring necessitates careful reagent selection to avoid overhalogenation or ring degradation.

Electrophilic Aromatic Bromination

Electrophilic substitution represents the most straightforward bromination method. Reacting the tetrahydrothienopyridine core with bromine (Br2) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane or acetic acid) could achieve selective 2-bromination. For example, analogous thiophene derivatives undergo bromination at the α-position due to increased electron density. However, the presence of electron-withdrawing groups (e.g., carboxylic acids) may necessitate harsher conditions or Lewis acid catalysts (e.g., FeBr3).

Directed ortho-Metalation (DoM)

Directed metalation offers superior regiocontrol. Treating the tetrahydrothienopyridine with a strong base (e.g., LDA or n-BuLi) at low temperatures (-78°C) generates a lithiated intermediate at the 2-position, which subsequently reacts with electrophilic bromine sources (e.g., Br2 or NBS). This method avoids competing reactions at other ring positions but requires anhydrous conditions and inert atmospheres.

Carboxylic Acid Functionalization

The 3-carboxylic acid group can be introduced via hydrolysis of pre-existing esters or direct carboxylation.

Ester Hydrolysis

A common strategy involves synthesizing an ethyl ester precursor, as demonstrated in the preparation of ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate. Alkaline hydrolysis (e.g., NaOH in aqueous ethanol) or acid-catalyzed hydrolysis (e.g., HCl in dioxane) converts the ester to the carboxylic acid. For the target compound, bromination would precede hydrolysis to prevent debromination under basic conditions.

Direct Carboxylation

Alternatively, carboxylation via Kolbe-Schmitt or Friedel-Crafts acylation could introduce the acid group. However, these methods are less commonly reported for thienopyridines due to competing side reactions.

Integrated Synthetic Pathways

Combining the above steps, two plausible routes emerge:

Route A: Cyclization → Bromination → Hydrolysis

  • Cyclization : Synthesize the tetrahydrothienopyridine core using methods from CN102432626A or the Boc-protected route.

  • Bromination : Treat the core with NBS in DMF at 0°C to install bromine at the 2-position.

  • Hydrolysis : React the brominated ester with 6M HCl under reflux to yield the carboxylic acid.

Route B: Brominated Precursor → Cyclization → Hydrolysis

  • Brominate early : Introduce bromine at the thiophene stage (e.g., brominating 2-thiophene ethylamine) before cyclization.

  • Cyclization : Proceed with formaldehyde and ethanolic HCl as in CN102432626A.

  • Oxidation : Convert a methyl or hydroxymethyl group at the 3-position to the carboxylic acid via Jones reagent or KMnO4.

Optimization and Challenges

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on ReactionSource Reference
Temperature50–75°C (cyclization)Higher temps accelerate cyclization but risk decomposition
SolventDichloroethane (cyclization)Enhances imine stability
Bromination agentNBS in DMFMinimizes polybromination
Hydrolysis time6–8 hours (reflux)Ensures complete ester conversion

Challenges persist in:

  • Regioselectivity : Avoiding 3- or 5-brominated byproducts during electrophilic substitution.

  • Acid stability : Preventing decarboxylation during hydrolysis or storage.

  • Purification : Separating brominated isomers via column chromatography or recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 undergoes nucleophilic displacement under controlled conditions:

Reaction TypeConditionsProducts/Applications
Amine substitutionPd catalysis, base (e.g., K₂CO₃)2-Amino derivatives for drug scaffolds
Alkoxy substitutionCuI/1,10-phenanthroline, DMF, 80°CEther-linked analogs
Cross-coupling (Suzuki)Pd(PPh₃)₄, aryl boronic acidsBiaryl derivatives for SAR studies

The reaction with amines typically employs palladium catalysts to facilitate Buchwald-Hartwig amination, generating pharmacologically relevant amines.

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization reactions:

Esterification

  • Reagents: SOCl₂ followed by ROH (e.g., ethanol)

  • Example: Conversion to ethyl ester under reflux (yield: 81% )

Amide Formation

  • Coupling agents: EDCl/HOBt or DCC

  • Applications: Prodrug synthesis and bioactive molecule design

Reduction

  • Reagents: LiAlH₄ or BH₃·THF

  • Product: Alcohol derivatives for further alkylation

Ring System Modifications

The tetrahydrothieno[2,3-c]pyridine core exhibits distinct reactivity:

ReactionConditionsOutcome
OxidationmCPBA, CH₂Cl₂, 0°C → RTSulfoxide/sulfone formation
HydrogenationH₂/Pd-C, MeOHRing saturation (limited due to existing partial saturation)
Electrophilic aromatic substitutionHNO₃/H₂SO₄ (controlled)Nitro derivatives at available positions

The sulfur atom in the thiophene ring undergoes selective oxidation to sulfoxides using meta-chloroperbenzoic acid (mCPBA), critical for modulating electronic properties.

Multicomponent Reactions

The compound serves as a building block in:

  • Ugi reactions: Formation of peptidomimetics via amine/aldehyde/isocyanide condensation

  • Cycloadditions: [3+2] dipolar cycloadditions with nitrile oxides for heterocycle diversification

Stability and Side Reactions

  • Decarboxylation : Occurs at >150°C or under strong acidic conditions (e.g., H₂SO₄ reflux).

  • Debromination : Observed with Zn/HOAc or Pd-C/H₂, requiring careful condition optimization .

This compound’s versatility in nucleophilic substitution, acid-mediated transformations, and ring functionalization makes it a valuable intermediate for synthesizing bioactive molecules. Controlled reaction conditions are essential to mitigate competing side reactions like decarboxylation or over-oxidation .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is as a building block in the synthesis of pharmaceutical compounds. It is particularly relevant in developing drugs targeting neurological disorders and inflammatory pathways. The compound's bromine atom enhances its reactivity, allowing for modifications that can lead to compounds with improved therapeutic profiles.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex heterocyclic structures. Its ability to undergo various chemical reactions makes it a valuable tool in organic synthesis. For instance, it can participate in nucleophilic substitution reactions or serve as a precursor for further functionalization.

Biological Studies

Research has shown that derivatives of thieno[2,3-c]pyridine can exhibit significant biological activity. This compound has been utilized in studies aimed at understanding the biological effects of thieno[2,3-c]pyridine derivatives. These studies often focus on their potential therapeutic effects against various diseases, including cancer.

Case Studies

  • Antitumor Activity : A study investigated the antitumor potential of thieno[3,2-b]pyridine derivatives. The results indicated that certain derivatives exhibited significant cytotoxic effects against triple-negative breast cancer cell lines (MDA-MB-231), highlighting the potential of compounds related to this compound in cancer therapy .
  • Pharmaceutical Development : Research focusing on the synthesis of novel compounds containing thieno[2,3-c]pyridine structures has shown promising results in developing drugs for neurological conditions. The unique properties of this compound facilitate the creation of derivatives that can effectively target specific pathways involved in these diseases .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations

  • 2-Amino Derivatives (e.g., 3b, 3c, 4a): Compounds such as 2-amino-6-methyl- and 2-amino-6-(tert-butoxycarbonyl)-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (3b, 3c) feature amino groups at the 2-position instead of bromine. These derivatives exhibit enhanced solubility when converted to hydrochloride salts, unlike the brominated analogue, which may require alternative formulation strategies for bioavailability . Key Data:
Compound Substituent (Position 2) Solubility (HCl Salt) Receptor Activity
3b NH₂, 6-CH₃ High A₁ adenosine receptor modulator
2-Bromo derivative Br Moderate Intermediate for further functionalization
  • Oxalyl-Amino Derivatives (e.g., C3, 2-(oxalyl-amino)-): The oxalyl-amino group at position 2 (C3, MW 270.26) confers distinct hydrogen-bonding capabilities compared to bromine. This substituent enhances binding to protein tyrosine phosphatases (PTPs), with PTP1B showing the highest pKi (binding affinity) among tested proteins .

Carboxylic Acid vs. Ester/Carbonitrile Derivatives

  • Ethyl Esters (e.g., ): Ethyl 2-amino-6-benzyl-tetrahydrothieno[2,3-c]pyridine-3-carboxylate demonstrates improved lipophilicity compared to the carboxylic acid form, facilitating membrane permeability. However, the brominated carboxylic acid derivative may exhibit stronger polar interactions in receptor binding .
  • Carbonitriles (e.g., 8a–c): Replacement of the carboxylic acid with a nitrile group (e.g., 8a–c) shifts the electronic profile, reducing hydrogen-bond donor capacity but increasing metabolic stability .

Pharmacological Activity

Receptor Binding and Allosteric Modulation

  • A₁ Adenosine Receptor: Bromine substitution at position 2 is less favorable for A₁ receptor allosteric modulation compared to amino or benzoyl groups. For instance, 2-amino-3-benzoylthiophenes show potent allosteric enhancement (e.g., PD 81,723 with a 3-CF₃ phenyl group), whereas bromine’s bulk may sterically hinder receptor interaction .
  • α₁-Adrenoreceptors: Amide derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (e.g., 7a, 7b) act as α₁-adrenoreceptor blockers, with fit values correlating to substituent size and polarity. The bromo derivative’s larger substituent may reduce fit compared to smaller groups like methyl .

Binding Affinity (pKi) Comparisons

Compound Target Protein pKi (Predicted/Experimental) Source
2-Bromo derivative Not reported N/A -
C3 (oxalyl-amino) PTP1B Highest among PTPs
PD 81,723 A₁ adenosine receptor Enhanced allosteric activity

Biological Activity

2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a compound belonging to the class of tetrahydrothieno-pyridines, which are recognized for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrNSC_7H_8BrNS, with a molecular weight of approximately 218.11 g/mol. The compound features a bromine atom at the 2-position and a carboxylic acid functional group at the 3-position of the thieno-pyridine ring system.

PropertyValue
Molecular FormulaC7H8BrNS
Molecular Weight218.11 g/mol
CAS Number226386-47-6
Melting PointNot Available
LogP3.44320

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include reactions such as bromination of tetrahydrothieno-pyridine derivatives followed by carboxylation. Various methodologies have been reported in literature to optimize yield and purity of the final product .

Antimicrobial Activity

Research has indicated that tetrahydrothieno-pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate potent activity against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of tetrahydrothieno-pyridine derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as activation of caspases and modulation of cell cycle regulators .

Case Study:
A study published in PubMed evaluated the cytotoxic effects of various tetrahydrothieno-pyridine derivatives on breast cancer cell lines. The results indicated that specific substitutions on the thieno-pyridine ring significantly enhanced cytotoxicity compared to unsubstituted analogs .

Neuroprotective Effects

Recent investigations have also suggested neuroprotective properties associated with tetrahydrothieno-pyridines. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a tetrahydrothienopyridine precursor. For example, bromination at the 2-position of the thiophene ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure). The carboxylic acid group may require protection (e.g., esterification) to prevent side reactions during bromination. Key parameters include temperature control (e.g., 0–5°C to suppress over-bromination) and solvent choice (e.g., DMF or CCl₄ for solubility and reactivity balance). Post-synthesis, acidic hydrolysis regenerates the carboxylic acid. Similar bromination strategies are documented for structurally related compounds, such as 5-Bromo-2-thiophenecarboxylic acid .

Q. How should researchers characterize the purity and structural integrity of this compound, considering its complex heterocyclic system?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) : Quantify purity (>95% as per industry standards for similar brominated heterocycles) using a C18 column and UV detection at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of bromination (e.g., absence of di-substituted byproducts) and integration of the tetrahydro ring protons. COSY or HSQC may resolve overlapping signals in the bicyclic system.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₈H₈BrNO₂S).

Q. What are the recommended storage conditions to maintain the stability of this compound, and how does its bromine substituent affect degradation pathways?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert atmosphere (N₂ or Ar). The bromine atom increases susceptibility to photodegradation and hydrolysis, particularly in polar solvents. Degradation products may include debrominated analogs or oxidized sulfur species, as observed in related bromothiophene derivatives . Regular stability testing via TLC or HPLC is advised for long-term storage.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the bromine atom in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution to identify reactive sites. For example, the bromine’s electrophilicity in Suzuki-Miyaura couplings can be assessed by calculating partial charges and frontier molecular orbitals (HOMO/LUMO). Comparative studies with analogs like 2-Bromo-3-methylpyridine-5-boronic acid (which undergoes efficient coupling ) may validate computational predictions.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in the tetrahydro system) or solvent interactions. Strategies include:

  • Variable Temperature NMR : To identify conformational averaging (e.g., coalescence of proton signals at elevated temperatures).
  • Deuterated Solvent Screening : Compare shifts in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced effects.
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structure, as demonstrated for brominated pyridinecarboxylic acids .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how does its tetrahydrothienopyridine scaffold influence target selectivity?

  • Methodological Answer : The scaffold’s rigidity and electron-rich sulfur atom suggest potential kinase or GPCR modulation. Assays include:

  • Kinase Inhibition Profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., JAK2, EGFR).
  • Cellular Uptake Studies : Fluorescent tagging (e.g., via carboxylic acid coupling to BODIPY) to evaluate membrane permeability.
  • Molecular Docking : Compare binding poses with non-brominated analogs to assess bromine’s role in target interaction. The tetrahydro ring may enhance solubility and reduce off-target effects compared to fully aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.